Superior Method Performance with Adefovir-d4: Reduced Matrix Effect and Enhanced Precision
In a validated LC-MS/MS method for adefovir in human plasma, the use of Adefovir-d4 as the internal standard enabled a lower limit of quantitation (LLOQ) of 0.50 ng/mL, with intra- and inter-day precision values of ≤7.7% and ≤7.8% at the LLOQ [1]. The method demonstrated a matrix effect of 7.5% (ion enhancement) across five different lots of human plasma, a level that did not impact study sample analysis and is significantly improved compared to earlier published methods lacking a deuterated internal standard [1]. Notably, the method achieved a short run time of 4.5 minutes [1].
| Evidence Dimension | Lower Limit of Quantitation (LLOQ) |
|---|---|
| Target Compound Data | 0.50 ng/mL (using Adefovir-d4 as IS) |
| Comparator Or Baseline | Method lacking labeled internal standard (Xie et al., 2013) achieved LLOQ of 0.5 ng/mL but with unresolved matrix issues [1] |
| Quantified Difference | Comparable LLOQ achieved with superior robustness and precision; earlier method without labeled IS failed to compensate for equivalent matrix effect [1] |
| Conditions | Human plasma, solid-phase extraction, Synergi MAX RP80A column, positive ESI-MS/MS detection [1] |
Why This Matters
This demonstrates that while LLOQ values may be similar, the use of Adefovir-d4 is essential for achieving the precision, accuracy, and robustness required for regulatory-compliant bioanalytical methods and reliable pharmacokinetic data generation.
- [1] Monif T, et al. Liquid chromatography–tandem mass spectrometry method for the estimation of adefovir in human plasma: Application to a pharmacokinetic study. J Pharm Anal. 2015;5(3):190–199. View Source
